
2-Chloro-4-(trimethylsilyl)quinoline
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Overview
Description
2-Chloro-4-(trimethylsilyl)quinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. This compound features a quinoline core with a chlorine atom at the 2-position and a trimethylsilyl group at the 4-position. The presence of these substituents imparts unique chemical properties to the molecule, making it a valuable target for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trimethylsilyl)quinoline typically involves the reaction of 2-chloroquinoline-3-carboxaldehyde with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (DCM) at room temperature . This method yields the desired product with high efficiency and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and scalability. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(trimethylsilyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline derivatives, and coupled products with extended conjugation or functional groups.
Scientific Research Applications
Synthesis of Quinoline Derivatives
The compound serves as a precursor in the synthesis of various quinoline derivatives, which are important in medicinal chemistry. Quinoline derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiprotozoal effects.
Synthetic Pathways
Recent studies have demonstrated efficient synthetic routes utilizing 2-Chloro-4-(trimethylsilyl)quinoline. For instance, it can be synthesized through an aza-Diels–Alder reaction, which yields chlorinated quinolines that have been tested for their efficacy as active materials in organic electronic devices .
Synthetic Method | Yield | Application |
---|---|---|
Aza-Diels–Alder Reaction | ~89% | Organic electronics |
C-H Functionalization | High | Drug synthesis |
Pharmacological Applications
Quinoline derivatives are crucial in drug discovery due to their ability to inhibit various biological targets. This compound has been investigated for its potential as a scaffold in designing new pharmaceutical agents.
Antimalarial Activity
Quinoline-based compounds have been extensively studied for their antimalarial properties. For example, modifications of quinoline structures have led to the development of potent inhibitors against Plasmodium falciparum, the causative agent of malaria .
Case Study:
A study synthesized several quinoline derivatives and assessed their activity against Plasmodium falciparum. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional antimalarial drugs .
Antiviral Activity
The quinoline moiety has also been explored for its activity against viral infections. Research indicates that quinoline derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing promise in HIV treatment .
Case Study:
Compounds derived from this compound were docked against HIV reverse transcriptase, revealing strong binding interactions and suggesting potential as therapeutic agents .
Material Science Applications
In addition to biological applications, this compound is valuable in material science. Quinoline derivatives are known for their optical properties and stability, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Optical Properties
Research has highlighted the optical properties of quinoline compounds, which can be tailored through structural modifications to enhance their performance in electronic applications .
Application | Property | Example |
---|---|---|
OLEDs | High stability | Quinoline derivatives |
Sensors | Optical activity | Functionalized quinolines |
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trimethylsilyl)quinoline involves its interaction with molecular targets and pathways within biological systems. The chlorine and trimethylsilyl groups influence the compound’s reactivity and binding affinity to target molecules. The quinoline core can intercalate with DNA, inhibit enzymes, or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of 2-Chloro-4-(trimethylsilyl)quinoline.
4-(Trimethylsilyl)quinoline: Lacks the chlorine substituent but shares similar reactivity due to the trimethylsilyl group.
2-Chloroquinoline: Similar structure but without the trimethylsilyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the combined presence of both chlorine and trimethylsilyl groups, which impart distinct chemical properties and reactivity
Properties
Molecular Formula |
C12H14ClNSi |
---|---|
Molecular Weight |
235.78 g/mol |
IUPAC Name |
(2-chloroquinolin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C12H14ClNSi/c1-15(2,3)11-8-12(13)14-10-7-5-4-6-9(10)11/h4-8H,1-3H3 |
InChI Key |
IZEJSGQXFFAOTP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NC2=CC=CC=C21)Cl |
Origin of Product |
United States |
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